2-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(thiomorpholin-4-ylcarbonyl)-4,5-dihydropyridazin-3(2H)-one
Overview
Description
2-(1,1-Dioxidotetrahydrothiophen-3-yl)-6-(thiomorpholin-4-ylcarbonyl)-4,5-dihydropyridazin-3(2H)-one is a complex organic compound that features a combination of sulfur and nitrogen heterocycles. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(thiomorpholin-4-ylcarbonyl)-4,5-dihydropyridazin-3(2H)-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridazinone Core: This could involve the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiomorpholine Group: This step might involve nucleophilic substitution reactions.
Oxidation of the Tetrahydrothiophene Ring: This could be achieved using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation, particularly at the sulfur atoms.
Reduction: Reduction reactions might target the carbonyl groups or the pyridazinone ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the nitrogen or sulfur atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
2-(1,1-Dioxidotetrahydrothiophen-3-yl)-6-(thiomorpholin-4-ylcarbonyl)-4,5-dihydropyridazin-3(2H)-one could have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological processes involving sulfur and nitrogen heterocycles.
Medicine: Possible therapeutic applications due to its unique structure, which might interact with specific biological targets.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological or chemical context. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(1,1-Dioxidotetrahydrothiophen-3-yl)-4,5-dihydropyridazin-3(2H)-one: Lacks the thiomorpholine group.
6-(Thiomorpholin-4-ylcarbonyl)-4,5-dihydropyridazin-3(2H)-one: Lacks the dioxidotetrahydrothiophene group.
Uniqueness
The presence of both the dioxidotetrahydrothiophene and thiomorpholine groups in 2-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(thiomorpholin-4-ylcarbonyl)-4,5-dihydropyridazin-3(2H)-one makes it unique. This combination of functional groups could confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-(1,1-dioxothiolan-3-yl)-6-(thiomorpholine-4-carbonyl)-4,5-dihydropyridazin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4S2/c17-12-2-1-11(13(18)15-4-6-21-7-5-15)14-16(12)10-3-8-22(19,20)9-10/h10H,1-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBIEGQAYAGCQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C(=O)CCC(=N2)C(=O)N3CCSCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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